1-[3-(3-ethylphenoxy)propyl]-1H-imidazole oxalate
Overview
Description
1-[3-(3-ethylphenoxy)propyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.13722174 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
1H-imidazoles have been synthesized and evaluated for their biological activity, showing a clear structure-activity relationship. The introduction of specific substituents has been found to cause hormonal activity in estrogen receptor-positive cells and increase antiproliferative effects against human breast cancer cell lines. These compounds also showed strong inhibitory effects on cyclooxygenase enzymes, suggesting a mode of action that includes interference in the arachidonic acid cascade (Wiglenda et al., 2005).
Antioxidant Activity and Calcium Overload Inhibition
Certain 1H-imidazole derivatives have been identified as novel types of Ca(2+) antagonists possessing both Ca(2+) overload inhibition and antioxidant activity. The structure-activity relationships of these compounds highlight the importance of lipophilicity and the length of the alkyl chains in determining their Ca(2+) antagonistic activity, with phenolic hydroxyl groups being crucial for antioxidant activity (Kato et al., 1999).
Corrosion Inhibition
Research into 1H-imidazole derivatives has also explored their potential as corrosion inhibitors for mild steel in acidic solutions. The findings highlight the significant corrosion inhibition efficiency of these compounds, suggesting their practical application in protecting metallic materials from corrosion. The strong adsorption of the studied molecules follows the Langmuir model, indicating a mixed type of adsorption (physisorption and chemisorption) (Prashanth et al., 2021).
Photoluminescent Properties
Imidazole-linked tetrahedral zinc phosphonate frameworks have been synthesized, showing unique photoluminescent properties. These frameworks, featuring organic imidazole linkers and inorganic phosphonate groups, offer potential applications in luminescent materials and sensors (Zhang et al., 2014).
Catalytic Effects in CO2 Reduction
The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has shown to modulate the electrochemical reduction of carbon dioxide effectively, promoting the formation of carbon monoxide instead of oxalate anion. This highlights the catalytic effects of imidazole-based ionic liquids in adjusting the course of CO2 reduction reactions (Sun et al., 2014).
Properties
IUPAC Name |
1-[3-(3-ethylphenoxy)propyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C2H2O4/c1-2-13-5-3-6-14(11-13)17-10-4-8-16-9-7-15-12-16;3-1(4)2(5)6/h3,5-7,9,11-12H,2,4,8,10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMBKCZHAQWSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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